molecular formula C10H6O5 B12888589 2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione

2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione

Cat. No.: B12888589
M. Wt: 206.15 g/mol
InChI Key: UNLRBADMEUMIHC-UHFFFAOYSA-N
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Description

2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione is a heterocyclic compound with a unique structure that includes a dioxin and isobenzofuran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of indane derivatives with molecular oxygen in subcritical water, leading to the formation of the desired dioxin and isobenzofuran rings . This method is environmentally benign and does not require a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The use of subcritical water as a reaction medium is advantageous due to its eco-friendly nature and the ability to recycle the solvent.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Molecular oxygen, hydrogen peroxide, subcritical water.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

    Oxidation: Formation of isobenzofuran-1,3-dione derivatives.

    Reduction: Formation of reduced dioxin derivatives.

    Substitution: Formation of halogenated or alkylated dioxin derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione involves its interaction with specific molecular targets. As a PAR4 antagonist, it inhibits platelet aggregation by blocking the activation of the PAR4 receptor, thereby reducing the risk of thrombosis without significantly increasing bleeding risk . The compound’s structure allows it to fit into the receptor binding site, preventing the receptor’s activation and subsequent signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-[1,4]dioxino[2,3-f]isobenzofuran-6,8-dione is unique due to its dual role in medicinal chemistry and material science. Its ability to act as a PAR4 antagonist with low bleeding risk sets it apart from other antiplatelet agents. Additionally, its structural features make it a valuable building block for advanced materials.

Properties

Molecular Formula

C10H6O5

Molecular Weight

206.15 g/mol

IUPAC Name

2,3-dihydrofuro[3,4-g][1,4]benzodioxine-6,8-dione

InChI

InChI=1S/C10H6O5/c11-9-5-3-7-8(14-2-1-13-7)4-6(5)10(12)15-9/h3-4H,1-2H2

InChI Key

UNLRBADMEUMIHC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)C(=O)OC3=O

Origin of Product

United States

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